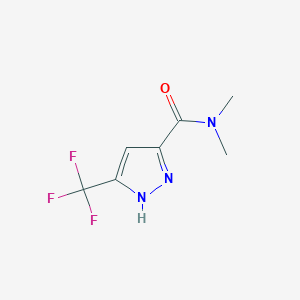![molecular formula C15H15F4N3O3S B280005 methyl 2-({[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B280005.png)
methyl 2-({[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-4,5-dimethyl-3-thiophenecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-({[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-4,5-dimethyl-3-thiophenecarboxylate, also known as Compound A, is a novel small molecule with potential therapeutic applications. It was first synthesized in 2013 by a team of researchers from the University of California, San Francisco, and has since been the subject of several scientific studies. In
科学研究应用
Methyl 2-({[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-4,5-dimethyl-3-thiophenecarboxylate A has been shown to have potential therapeutic applications in several areas of research. In a study published in the Journal of Medicinal Chemistry, researchers found that methyl 2-({[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-4,5-dimethyl-3-thiophenecarboxylate A was a potent and selective inhibitor of the enzyme acetyl-CoA carboxylase (ACC), which is involved in fatty acid synthesis. This makes it a potential candidate for the treatment of metabolic disorders such as obesity and type 2 diabetes.
Another study published in the Journal of Biological Chemistry found that methyl 2-({[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-4,5-dimethyl-3-thiophenecarboxylate A was able to inhibit the growth of cancer cells in vitro and in vivo by targeting the ACC pathway. This suggests that it could be a promising candidate for cancer therapy.
作用机制
Methyl 2-({[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-4,5-dimethyl-3-thiophenecarboxylate A works by inhibiting the enzyme ACC, which is involved in the synthesis of fatty acids. By inhibiting this enzyme, methyl 2-({[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-4,5-dimethyl-3-thiophenecarboxylate A reduces the amount of fatty acids produced by the body, which can have several beneficial effects. For example, it can reduce the amount of fat stored in adipose tissue, which can help to prevent obesity and related metabolic disorders. It can also reduce the amount of fat stored in the liver, which can help to prevent non-alcoholic fatty liver disease.
Biochemical and Physiological Effects
methyl 2-({[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-4,5-dimethyl-3-thiophenecarboxylate A has several biochemical and physiological effects that have been studied in vitro and in vivo. In a study published in the Journal of Lipid Research, researchers found that methyl 2-({[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-4,5-dimethyl-3-thiophenecarboxylate A was able to reduce the amount of triglycerides and cholesterol in the blood of mice fed a high-fat diet. This suggests that it could be a potential treatment for hyperlipidemia.
Another study published in the Journal of Medicinal Chemistry found that methyl 2-({[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-4,5-dimethyl-3-thiophenecarboxylate A was able to improve glucose tolerance and insulin sensitivity in obese mice. This suggests that it could be a potential treatment for type 2 diabetes.
实验室实验的优点和局限性
One advantage of methyl 2-({[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-4,5-dimethyl-3-thiophenecarboxylate A is that it is a small molecule, which makes it easier to synthesize and study than larger molecules such as proteins. It is also relatively stable and can be stored for long periods of time without degradation.
One limitation of methyl 2-({[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-4,5-dimethyl-3-thiophenecarboxylate A is that it is a potent inhibitor of ACC, which can have both positive and negative effects. While inhibiting ACC can be beneficial for the treatment of metabolic disorders and cancer, it can also lead to side effects such as liver toxicity and muscle wasting.
未来方向
There are several potential future directions for research on methyl 2-({[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-4,5-dimethyl-3-thiophenecarboxylate A. One area of research could be the development of more selective inhibitors of ACC that have fewer side effects. Another area of research could be the development of combination therapies that target multiple pathways involved in metabolic disorders and cancer.
Conclusion
In conclusion, methyl 2-({[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-4,5-dimethyl-3-thiophenecarboxylate A is a novel small molecule with potential therapeutic applications in the treatment of metabolic disorders and cancer. Its mechanism of action involves the inhibition of the enzyme ACC, which has several beneficial effects on the body. While there are both advantages and limitations to its use in lab experiments, there are several potential future directions for research on this compound.
合成方法
The synthesis of methyl 2-({[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-4,5-dimethyl-3-thiophenecarboxylate A involves a multi-step process that begins with the reaction of 3,5-bis(difluoromethyl)-1H-pyrazole with ethyl 2-bromo-2-methylpropanoate in the presence of a palladium catalyst. This reaction yields the intermediate compound, which is then reacted with 4,5-dimethyl-3-thiophenecarboxylic acid in the presence of triethylamine to form the final product, methyl 2-({[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-4,5-dimethyl-3-thiophenecarboxylate A. The overall yield of this synthesis method is around 20%.
属性
分子式 |
C15H15F4N3O3S |
|---|---|
分子量 |
393.4 g/mol |
IUPAC 名称 |
methyl 2-[[2-[3,5-bis(difluoromethyl)pyrazol-1-yl]acetyl]amino]-4,5-dimethylthiophene-3-carboxylate |
InChI |
InChI=1S/C15H15F4N3O3S/c1-6-7(2)26-14(11(6)15(24)25-3)20-10(23)5-22-9(13(18)19)4-8(21-22)12(16)17/h4,12-13H,5H2,1-3H3,(H,20,23) |
InChI 键 |
CGDSVILKFAMXFU-UHFFFAOYSA-N |
SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)CN2C(=CC(=N2)C(F)F)C(F)F)C |
规范 SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)CN2C(=CC(=N2)C(F)F)C(F)F)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



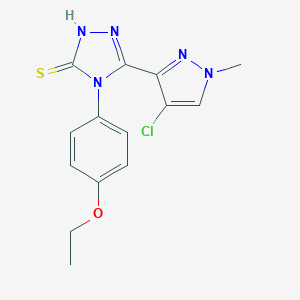
![N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-yl]-N-isobutylamine](/img/structure/B279923.png)

![2-amino-4-(1-methyl-1H-pyrazol-4-yl)-8-[(1-methyl-1H-pyrazol-4-yl)methylene]-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B279927.png)
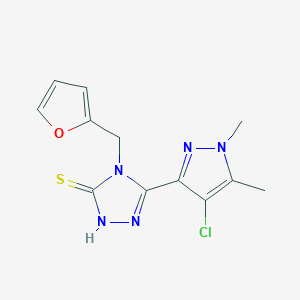
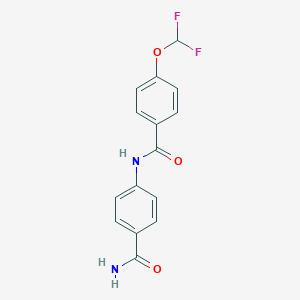
![2-amino-4-(4-{[(4-chlorophenyl)sulfanyl]methyl}-5-methyl-2-thienyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B279931.png)
![5-[(4-fluorophenoxy)methyl]-N-[4-(1H-pyrazol-1-ylmethyl)phenyl]-2-furamide](/img/structure/B279934.png)
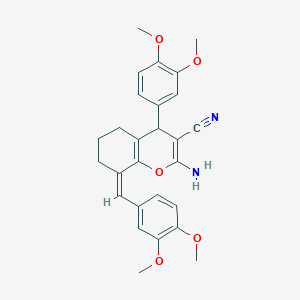

![N-[3-methoxy-5-(1H-tetraazol-1-yl)phenyl]-2-furamide](/img/structure/B279943.png)
![6-Amino-4-{5-[(2,6-dimethoxyphenoxy)methyl]-2,4-dimethylphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B279944.png)

